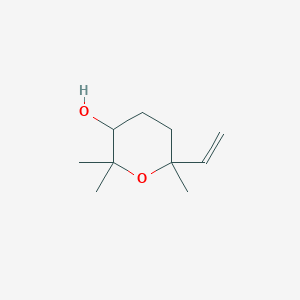

2,2,6-トリメチル-6-ビニルテトラヒドロ-2H-ピラン-3-オール

説明

Cnidiol c belongs to the class of organic compounds known as oxanes. Oxanes are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms. Cnidiol c is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, cnidiol c is primarily located in the cytoplasm. Cnidiol c is a floral and flower tasting compound that can be found in citrus. This makes cnidiol c a potential biomarker for the consumption of this food product.

Linalool oxide pyranoside is a member of oxanes.

科学的研究の応用

医薬品:治療薬合成

この化合物は、その構造的複雑さと官能基のために、治療薬の合成に潜在的な用途を持っています。 これは、生物活性を持つ分子の合成における前駆体として役立ち、新しい治療法や薬剤につながる可能性があります .

農業:フェロモン合成

農業では、2,2,6-トリメチル-6-ビニルテトラヒドロ-2H-ピラン-3-オールは、フェロモンの合成に使用できます。 これらのフェロモンは、作物を保護するためのトラップや交尾パターンの混乱などの害虫駆除戦略に使用できます .

環境科学:環境に優しい溶媒

この化合物の溶媒特性により、環境に優しい溶媒システムでの使用に適しています。 これは、環境用途における精製や抽出などのプロセスにおいて、より危険な溶媒を置き換えることができます .

材料科学:ポリマー生産

材料科学では、この化合物はポリマーの生産に使用できます。 そのビニル基により、重合が可能になり、独自の特性を持つ新しいタイプのプラスチックや樹脂を作成できる可能性があります .

食品業界:香料

2,2,6-トリメチル-6-ビニルテトラヒドロ-2H-ピラン-3-オール:は、香料として作用することが知られています。 これは、食品製品に特定の風味を付与または強化するために使用でき、市場で入手可能な味の多様性に貢献します .

化粧品:香料成分

この化合物は、香水やその他の香りのある製品における複雑な香りのプロファイルに貢献する可能性があるため、化粧品業界で香料成分としても使用できます .

エネルギー生産:バイオ燃料研究

バイオ燃料の研究は、この化合物が、その構造がエネルギー貯蔵または変換のために最適化されている可能性があり、持続可能なエネルギー源の開発に貢献する可能性があるため、恩恵を受ける可能性があります .

有機合成:酸化反応

最後に、有機合成では、2,2,6-トリメチル-6-ビニルテトラヒドロ-2H-ピラン-3-オールは、酸化反応における試薬として使用でき、さまざまな有機化合物の変換を支援します .

生物活性

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, commonly known as linalool oxide or epoxylinalol, is a heterocyclic compound with the molecular formula and a molecular weight of approximately 170.25 g/mol. This compound is notable for its presence in various essential oils and its role in the aroma profile of certain foods and beverages, particularly in tea and other plant-derived products. The following sections will explore its biological activities, including antimicrobial properties, antioxidant effects, and its applications in food science.

- Chemical Formula: C10H18O2

- CAS Number: 14049-11-7

- IUPAC Name: 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-

Antimicrobial Properties

Research indicates that 2H-Pyran-3-ol exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella typhimurium | 14 |

This table summarizes the antimicrobial efficacy of 2H-Pyran-3-ol against selected pathogens, demonstrating its potential as a natural preservative in food products .

Antioxidant Activity

The antioxidant capacity of 2H-Pyran-3-ol has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which could contribute to the preservation of food quality by preventing oxidative degradation.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 50 |

| ABTS Scavenging | 45 |

The above table presents the IC50 values for different antioxidant assays, indicating the concentration required to inhibit 50% of the free radicals .

Aromatic Qualities

In addition to its biological activities, 2H-Pyran-3-ol is recognized for its aromatic properties. It contributes to the flavor profile of various teas and is key in creating desirable sensory characteristics in food products. Its presence can enhance the overall aroma quality due to its floral and fruity notes.

Application in Tea Production

A study conducted on Jinmudan black tea identified 2H-Pyran-3-ol as one of the key components responsible for its aromatic quality. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds during tea processing. The findings suggest that optimizing conditions during tea production can enhance the concentration of this compound, thereby improving flavor and aroma profiles .

Improving Low-grade Tea Quality

Another case study focused on improving the quality of instant tea using low-grade tea aromas. By incorporating linalool oxide into formulations, researchers observed enhanced sensory attributes and consumer acceptance. The study concluded that such compounds could be strategically used to elevate product quality without significant cost increases .

特性

IUPAC Name |

6-ethenyl-2,2,6-trimethyloxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTBAGTXFYWYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC(O1)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864462 | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; floral aroma | |

| Record name | Linalool oxide pyranoid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

223.00 to 224.00 °C. @ 760.00 mm Hg | |

| Record name | Cnidiol C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Linalool oxide pyranoid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.991-0.996 (20°) | |

| Record name | Linalool oxide pyranoid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14049-11-7 | |

| Record name | Linalool oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14049-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalool oxide pyranoid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cnidiol C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol in the context of plant biology?

A: 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol plays a crucial role as a volatile organic compound in various plant species. Studies indicate its presence in the floral scents of Magnolia sprengeri [] and Symplocos sumuntia []. Importantly, research on the ambrosia beetle, Trypodendron betulae, highlights its function as a crucial component of the female-produced aggregation pheromone [].

Q2: How does 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol function as an aggregation pheromone in Trypodendron betulae?

A: Research suggests that female Trypodendron betulae utilize a blend of (3S,6R)-trans- and (3R,6R)-cis- isomers of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol as their aggregation pheromone []. This pheromone, released in conjunction with host volatiles like ethanol and conophthorin, effectively attracts other beetles to a suitable host tree, facilitating aggregation and ultimately contributing to the reproductive success of the species [].

Q3: Are there any other volatile compounds often found in conjunction with 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol?

A: Yes, several studies have identified other volatile compounds co-occurring with 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol. In Magnolia sprengeri, it was found alongside linalool and 1-iodo-2-methylundecane, playing a role in attracting pollinators []. In Symplocos sumuntia, it was detected along with compounds such as β-ionone and eucalyptol, contributing to the overall floral scent profile [].

Q4: How does the presence of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol vary throughout the flowering cycle of a plant?

A: Research on Symplocos sumuntia reveals that the relative content of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol can fluctuate throughout the different flowering stages []. While its relative content was higher in the bud stage, it remained a significant component in the overall volatile profile at the full opening stage [].

Q5: Beyond its role as a pheromone component, has 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol been investigated for other applications?

A: Yes, research has explored the potential of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol as a component in multi-component lures for monitoring and managing pest insects, specifically the codling moth (Cydia pomonella) [, , ].

Q6: How does 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol factor into codling moth management strategies?

A: Studies have demonstrated that incorporating 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol into multi-component lures, along with other volatile compounds and potentially the codling moth sex pheromone, can enhance trap captures [, , ]. This approach shows promise for monitoring codling moth populations and potentially contributing to "female removal" strategies, which aim to disrupt mating and reduce pest pressure [, , ].

Q7: Are there any challenges or limitations associated with using 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol in codling moth management?

A: Research indicates that the effectiveness of 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol in codling moth lures can vary depending on geographical location and the specific blend of compounds used [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。